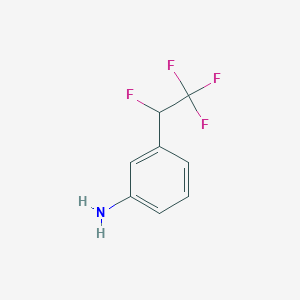

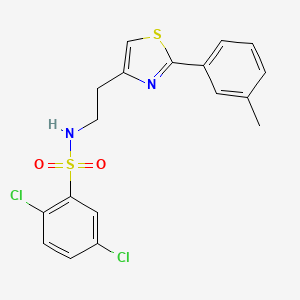

![molecular formula C14H8ClNO2S B2933611 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-82-0](/img/structure/B2933611.png)

1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isothiazones are produced by oxidation of enamine-thiones . The synthesis of related compounds, such as benzotriazoles, often involves the condensation of a benzene ring with a 1,2,3-triazole ring .Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazoles can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

Isothiazoles have a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C . They are slightly soluble in water .Scientific Research Applications

Chemical Synthesis and Structures

Benzo-Bridged Bis(1,2,3-dithiazoles) and Selenium Analogues : This study discusses the synthesis and structure of compounds related to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, focusing on their molecular and electronic structures, and redox chemistry (Barclay et al., 1997).

Synthesis and Biological Activity of 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione : This paper presents a process for synthesizing a compound similar to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one and evaluates its bacteriostatic activity (Liu Chun-xin, 2013).

Applications in Material Science

- Isothiazolone Emissions from Building Products : Isothiazolones, related to 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, are used as preservatives in building products. This study examines their emission behavior in interior products (Nagorka et al., 2015).

Antiproliferative and Antimicrobial Activities

Antiproliferative Activity of Benzo[d]isothiazole Hydrazones : Research on benzo[d]isothiazole hydrazones, related to the chemical structure of interest, indicates potential for antiproliferative activity against various cell lines (Vicini et al., 2006).

Antibacterial Activity of Benzothiazole Derivatives : Studies on derivatives of benzothiazoles, which share structural similarities with 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, reveal significant antibacterial activities (Zhu Linhua, 2013).

Miscellaneous Research

- Lanthanide-Catalyzed Synthesis of Heterocycles : This paper discusses lanthanide-catalyzed synthesis methods for compounds like 1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, demonstrating its versatility in creating various heterocyclic structures (Jing et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGDSDHIDWEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

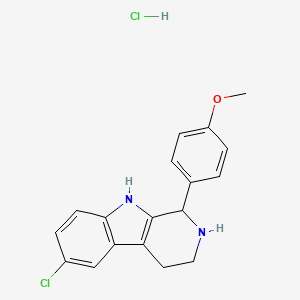

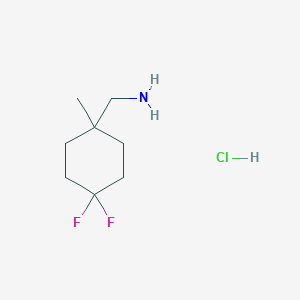

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

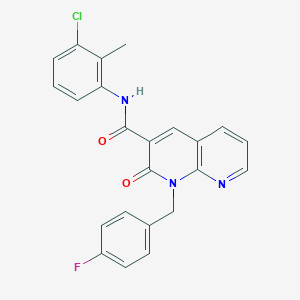

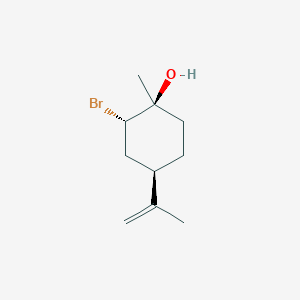

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)

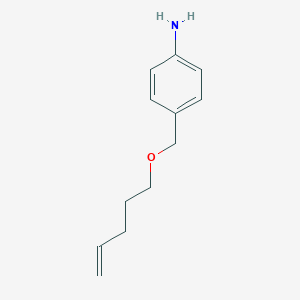

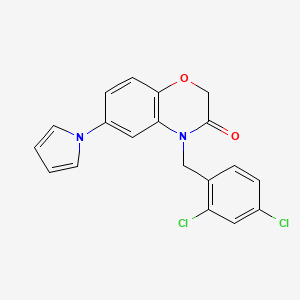

![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)

![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)